molecular formula C9H6BrNO4 B13630913 3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid

3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid

Cat. No.: B13630913
M. Wt: 272.05 g/mol
InChI Key: ISQDPARVFFIVKA-DUXPYHPUSA-N
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Description

3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H6BrNO4 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid typically involves the condensation of 4-bromo-3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Nucleophilic Addition: Nucleophiles such as Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products Formed

    Reduction: 3-(4-Bromo-3-aminophenyl)prop-2-enoic acid.

    Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.

    Nucleophilic Addition: Addition products depending on the nucleophile.

Scientific Research Applications

3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid largely depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the bromine atom can facilitate electrophilic substitution reactions. These properties allow the compound to interact with various molecular targets and pathways, making it useful in different chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid is unique due to the presence of both bromine and nitro groups on the phenyl ring.

Properties

Molecular Formula

C9H6BrNO4

Molecular Weight

272.05 g/mol

IUPAC Name

(E)-3-(4-bromo-3-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,(H,12,13)/b4-2+

InChI Key

ISQDPARVFFIVKA-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])Br

Origin of Product

United States

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